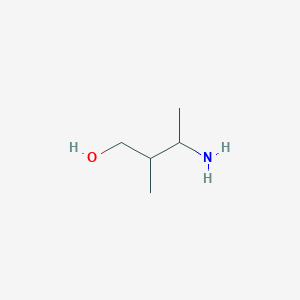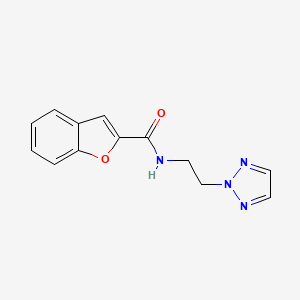![molecular formula C23H27N3O4S2 B2974502 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-64-0](/img/structure/B2974502.png)
2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzamide group, a thiophene ring, and a sulfamoyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom . Sulfamoyl groups are commonly found in sulfonamide antibiotics.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The thiophene ring and benzamide group would contribute to the planarity of the molecule .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Scientific Research Applications
Anticancer Agents
Thiophene derivatives have been utilized in the synthesis of anticancer agents. The unique structure of thiophene allows for the development of compounds that can interact with specific biological targets, potentially leading to new treatments for various forms of cancer .
Anti-Atherosclerotic Agents
The compound’s derivatives are also used in the synthesis of anti-atherosclerotic agents. These agents can help in the prevention or treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .
Metal Complexing Agents
Due to the sulfur atom present in the thiophene ring, these compounds can act as metal complexing agents. This application is significant in the field of bioinorganic chemistry, where such complexes can be used for catalysis or in the study of metalloproteins .
Development of Insecticides
The structural flexibility of thiophene derivatives allows for the creation of effective insecticides. By targeting specific receptors in insect species, these compounds can be designed to control pest populations without harming other organisms .
Organic Semiconductors
Thiophene-based molecules play a prominent role in the advancement of organic semiconductors. Their ability to conduct electricity while maintaining flexibility makes them ideal for use in electronic devices .
Organic Field-Effect Transistors (OFETs)
The compound’s derivatives are integral in the fabrication of OFETs. These transistors are used in various electronic applications due to their high performance and stability .
Organic Light-Emitting Diodes (OLEDs)
OLED technology benefits from the incorporation of thiophene derivatives, which can improve the light-emitting properties of these diodes. This has implications for the development of more efficient and durable displays .
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
Some thiophene derivatives, like the one , have been found to possess anti-inflammatory properties. This makes them potential candidates for the development of NSAIDs, which are commonly used to reduce inflammation and pain .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-14-26(15-4-2)32(29,30)17-12-10-16(11-13-17)22(28)25-23-20(21(24)27)18-8-6-5-7-9-19(18)31-23/h3-4,10-13H,1-2,5-9,14-15H2,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHLHWPFQARDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
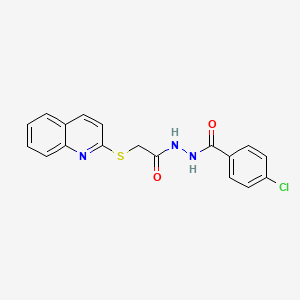
![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)
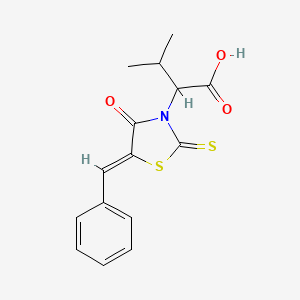
![3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2974431.png)
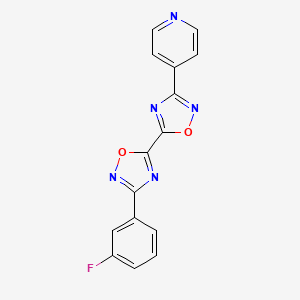
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)
![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)
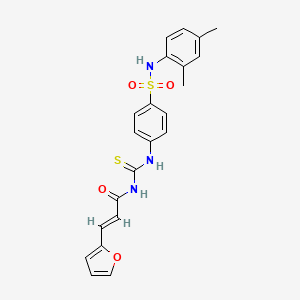
![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)
![4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2974437.png)

